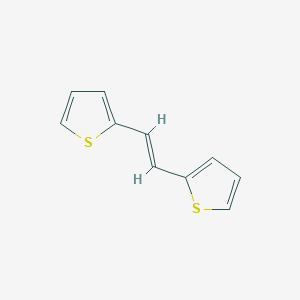

trans-1,2-Di(2-thienyl)ethylene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of trans-1,2-Di(2-thienyl)ethylene and its polymers involves electrochemical polymerization techniques. These methods are crucial for preparing high-quality conducting polymers, which exhibit excellent charge-discharge characteristics and stable electrode potentials under various conditions. The synthesis often aims to control the molecular configuration to achieve desired electrochemical properties (Kawai et al., 1992).

Molecular Structure Analysis

The molecular structure of trans-1,2-Di(2-thienyl)ethylene significantly impacts its electronic and optical properties. Theoretical investigations, including geometrical optimizations and calculations of electronic transitions, have been conducted to understand the effects of oxidation states on these properties. Such studies provide insights into the UV-vis absorption spectra and the stability of doped states in the polymer form of this compound (Marçal & Laks, 2005).

Chemical Reactions and Properties

Chemical reactions involving trans-1,2-Di(2-thienyl)ethylene include its polymerization and doping processes. These reactions are essential for modifying the electrical conductivity and optical properties of the resulting polymers. For instance, the electrochemical preparation and doping of poly(trans-1,2-di(2-thienyl)ethylene) have been extensively studied, revealing the evolution of localized states associated with the doping process and the influence of molecular conformation on the material's properties (Onoda et al., 1991).

Physical Properties Analysis

The physical properties of trans-1,2-Di(2-thienyl)ethylene and its derivatives, including polymeric forms, are closely related to their molecular structures. Investigations into the polymer's electrochemical, optical, and magnetic properties have elucidated the role of polaron and bipolaron models in explaining its behavior during electrochemical doping. These properties are crucial for applications in electronic devices, where stability and conductivity are paramount (Onoda et al., 1991).

Wissenschaftliche Forschungsanwendungen

-

Photoluminescence Studies

- Field : Photonics

- Application Summary : “trans-1,2-Di(2-naphthyl)ethylene (DNE)” is used in photoluminescence studies. It exists in liquid solutions as a mixture of three conformers which have relatively high stability in the excited state .

- Methods and Procedures : The behavior of these conformers results in the dependence of the luminescence spectrum on the excitation wavelength and in nonexponential luminescence decay .

- Results : It has been experimentally shown that the Kennard relation does hold for DNE solutions .

-

Thermoelectric Performances Optimization

- Field : Thermoelectric Materials

- Application Summary : “trans-1,2-Di(2-thienyl)ethylene” subunits are used in the optimization of thermoelectric performances of conjugated polymers .

- Methods and Procedures : The optimization process involves structural modulation and doping engineering .

- Results : The specific results of this study are not provided in the source .

-

Organic Field-Effect Transistors

- Field : Organic Electronics

- Application Summary : “trans-1,2-(dithieno[2,3-b:3′,2′-d]thiophene)ethene”, a compound similar to “trans-1,2-Di(2-thienyl)ethylene”, is used in the development of organic field-effect transistors .

- Methods and Procedures : The incorporation of aromatic, alkyl substituents in both ends of the compound leads to variations in film microstructures, electronic properties, and packing .

- Results : The specific results of this study are not provided in the source .

-

Thermoelectric Material Design

- Field : Thermoelectric Materials

- Application Summary : “trans-1,2-Di(2-thienyl)ethylene” is used in the design of thermoelectric materials. The focus is on the thermoelectric properties of (E)-1,2-di(thiophen-2-yl)ethene (TVT)-based organic conjugated polymers .

- Methods and Procedures : The design process involves backbone modification via copolymerization with different subunits and chemical doping with variant dopants .

- Results : The specific results of this study are not provided in the source .

-

Chemical Synthesis

- Spin-Crossover Coordination Polymers

- Field : Coordination Chemistry

- Application Summary : “trans-1,2-Di(2-thienyl)ethylene” is used in the synthesis of two-dimensional spin-crossover coordination polymers .

- Methods and Procedures : The synthesis process involves employing 1,1,2,2-tetra (pyridin-4-yl)ethene and pseudohalide coligands .

- Results : The specific results of this study are not provided in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(E)-2-thiophen-2-ylethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBFWHPZXYPJFW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1,2-Di(2-thienyl)ethylene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.